![molecular formula C12H20O3 B2981196 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CAS No. 2126159-76-8](/img/structure/B2981196.png)

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

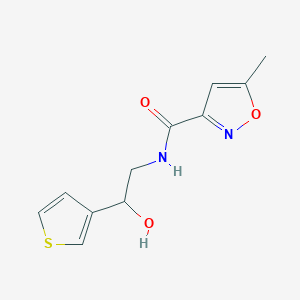

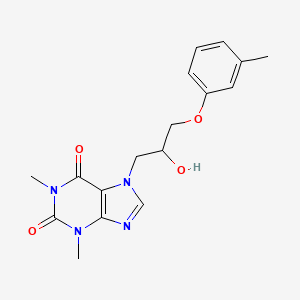

The compound “3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a tert-butoxy group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butoxy groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide or tBu acrylate .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the spirocyclic structure and the tert-butoxy group. The molecule contains a total of 52 bond(s) including 22 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 N hydrazine(s) and 1 ether(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Spirolactams as Pseudopeptides

A study by Fernandez et al. (2002) focused on the synthesis of spirolactams for use as conformationally restricted pseudopeptides. These compounds, including derivatives of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one, were designed as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides insight into the utility of spirolactams in peptide synthesis, where they can mimic gamma-turns or distorted type II beta-turns, showcasing their potential in the design of peptide-based therapeutic agents (M. M. Fernandez et al., 2002).

Synthesis for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming related spiro compounds into building blocks for the synthesis of arenamides A and C, which exhibit pronounced antitumor activity. This research highlights the role of this compound and its derivatives in the synthesis of natural compounds with significant biological activity, emphasizing their importance in medicinal chemistry (D. Shklyaruck, 2015).

Antioxidant Properties

Another study investigated the potential antioxidant properties of oximes, suggesting that derivatives of this compound could exhibit antioxidant activities. This opens up new avenues for the application of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Puntel et al., 2008).

Nonafluoro-tert-butoxylation

Meng et al. (2019) developed a method for incorporating the nonafluoro-tert-butoxy group into arenes, demonstrating the chemical versatility of this compound related compounds in organic synthesis. This method provides a safer and more efficient alternative to traditional procedures, highlighting the potential of these compounds in synthetic organic chemistry and materials science (H. Meng et al., 2019).

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPITUSKLNDUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)

![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)

![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)

![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)

![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)